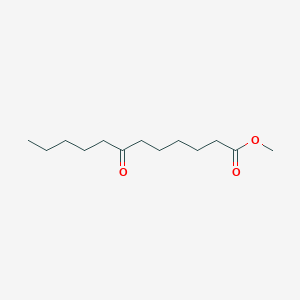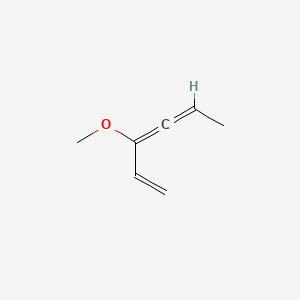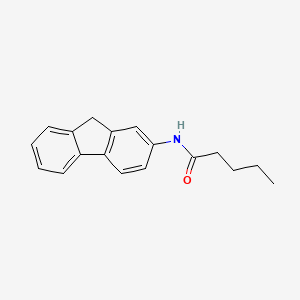
Valeramide, N-(2-fluorenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Valeramide, N-(2-fluorenyl)- typically involves the amidation reaction between valeric acid and 2-aminofluorene. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran (THF) for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of Valeramide, N-(2-fluorenyl)- may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Valeramide, N-(2-fluorenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring of the fluorenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Fluorenylamine derivatives.
Substitution: Halogenated or nitrated fluorenyl compounds.
科学研究应用
Valeramide, N-(2-fluorenyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a component in the synthesis of dyes and pigments.
作用机制
The mechanism of action of Valeramide, N-(2-fluorenyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can undergo metabolic transformations, including hydroxylation and deacetylation, leading to the formation of reactive intermediates that can bind to proteins and DNA. These interactions can result in various biological effects, including enzyme inhibition and modulation of gene expression.
相似化合物的比较
Valeramide, N-(2-fluorenyl)- can be compared with other similar compounds, such as:
2-Acetylaminofluorene: A carcinogenic derivative of fluorene used in the study of carcinogenesis.
N-(2-Fluorenyl)acetamide: Another fluorenyl derivative with similar chemical properties but different biological activities.
Uniqueness
Valeramide, N-(2-fluorenyl)- is unique due to its specific structure, which combines the properties of valeramide and fluorenyl groups. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
属性
CAS 编号 |
60550-79-0 |
|---|---|
分子式 |
C18H19NO |
分子量 |
265.3 g/mol |
IUPAC 名称 |
N-(9H-fluoren-2-yl)pentanamide |
InChI |
InChI=1S/C18H19NO/c1-2-3-8-18(20)19-15-9-10-17-14(12-15)11-13-6-4-5-7-16(13)17/h4-7,9-10,12H,2-3,8,11H2,1H3,(H,19,20) |
InChI 键 |
JGKMSTDDFLUTAF-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(7-(Mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B13949658.png)
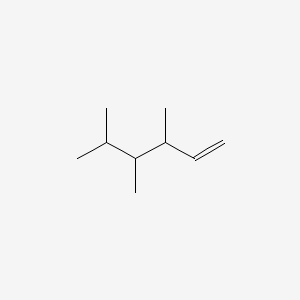
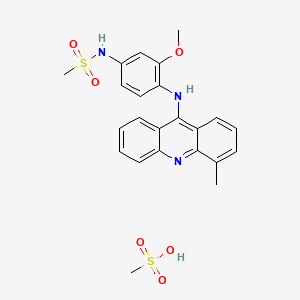
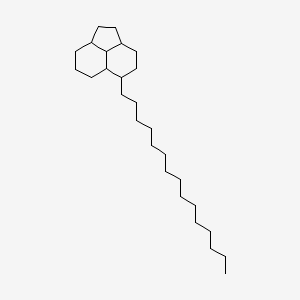
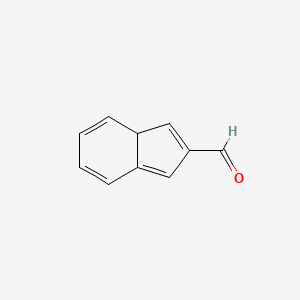
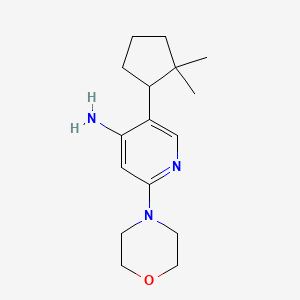
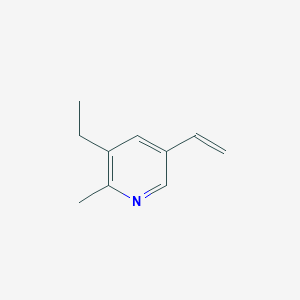
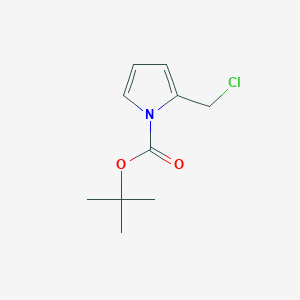
![Hexanoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B13949707.png)

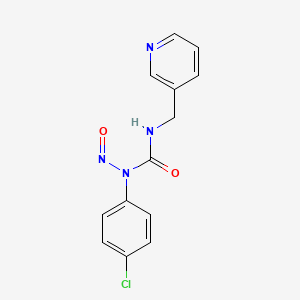
![N-[(1R)-2-Amino-1-(4-methoxyphenyl)-2-oxoethyl]-4-methoxybenzeneacetamide](/img/structure/B13949734.png)
